molecular formula C21H20O6 B4045200 methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate

methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate

Cat. No.: B4045200
M. Wt: 368.4 g/mol
InChI Key: XRMXVTURWFDZCI-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group and a chromen-2-one structure, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure . The methoxyphenyl group is then introduced through a nucleophilic aromatic substitution reaction, using appropriate halogenated precursors . The final step involves esterification to form the methyl ester group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste . The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a chromen-2-one core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12-9-17(26-13(2)21(23)25-4)20-16(11-19(22)27-18(20)10-12)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMXVTURWFDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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